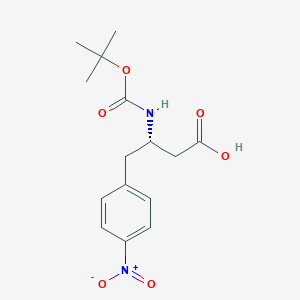

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-4-(4-nitrophenyl)-2-oxobutanoic acid and tert-butyl carbamate.

Formation of the Amide Bond: The key step involves the formation of an amide bond between the amino group of tert-butyl carbamate and the carboxyl group of (S)-4-(4-nitrophenyl)-2-oxobutanoic acid. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Reduction: Hydrogenation using Pd/C or chemical reduction with iron powder and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Hydrolysis: (S)-3-amino-4-(4-nitrophenyl)butanoic acid.

Reduction: (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-aminophenyl)butanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have been studied for their potential as inhibitors in various enzyme systems, which are crucial for the treatment of diseases like cancer and diabetes .

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can act as effective inhibitors of certain proteases. By modifying the side chains, researchers have been able to enhance the selectivity and potency of these inhibitors against specific targets, leading to potential therapeutic agents for treating conditions such as chronic inflammation and cancer .

Synthesis of Amino Acid Derivatives

The compound serves as a chiral building block in the synthesis of functionalized α-amino acids. Its tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions while preserving the amino functionality. This characteristic is particularly valuable in asymmetric synthesis, where chirality is crucial.

Synthesis Pathway

A common synthetic route involves:

- Protection : The amino group is protected using the Boc group.

- Functionalization : The nitrophenyl group can be substituted or modified to create various derivatives.

- Deprotection : The Boc group can be removed under mild acidic conditions to yield free amino acids suitable for further reactions.

This synthetic strategy has been instrumental in developing new drugs and studying biological processes involving amino acids .

Research Applications

The compound has been utilized in several research applications beyond medicinal chemistry:

- Bioconjugation : It can be used to attach biomolecules to surfaces or other molecules, aiding in the development of targeted drug delivery systems.

- Peptide Synthesis : As a building block, it contributes to the formation of peptides with specific biological activities, which are essential for understanding protein functions and interactions .

Potential Therapeutic Uses

Emerging studies suggest that this compound may have applications in treating metabolic disorders due to its structural similarity to known bioactive compounds. Ongoing research aims to explore its efficacy in modulating metabolic pathways involved in obesity and diabetes .

Mécanisme D'action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The nitrophenyl group can interact with biological targets, such as enzymes or receptors, modulating their activity through various pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

(S)-3-amino-4-(4-nitrophenyl)butanoic acid: The free amine version, which is more reactive but less stable than the Boc-protected compound.

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid: Contains a methoxy group instead of a nitro group, altering its electronic properties and reactivity.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is unique due to the presence of both the Boc-protected amino group and the nitrophenyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Activité Biologique

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, commonly referred to as Boc-(S)-3-amino-4-(4-nitrophenyl)butyric acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₀N₂O₆

- Molecular Weight : 324.33 g/mol

- CAS Number : 127106-71-2

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a nitrophenyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial , anti-inflammatory , and antitumor effects. Below is a detailed examination of these activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance:

- Gram-positive and Gram-negative Bacteria : Compounds structurally similar to this compound have shown significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 6.3 µg/mL to 25 µg/mL .

Antitumor Activity

Research into the antitumor properties of compounds with similar structural features has yielded promising results:

- Mechanisms of Action : Compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

- Case Studies : In vitro studies have demonstrated that derivatives exhibit cytotoxicity against several cancer cell lines, including breast cancer and hepatocellular carcinoma cells, suggesting potential for development as anticancer agents .

Table 1: Biological Activity Summary

Research Findings

- Cytotoxicity Studies : Various derivatives have been tested for cytotoxicity using assays like MTT or SRB, revealing that modifications can enhance selectivity towards tumor cells while minimizing effects on normal cells .

- Structure-Activity Relationship (SAR) : Detailed SAR analyses indicate that the introduction of electron-withdrawing groups such as nitro groups can enhance biological activity by improving solubility and bioavailability .

- Pharmacokinetics : Preliminary data suggest that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including moderate solubility and potential for oral bioavailability .

Propriétés

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDDLFNQWIQXQX-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.